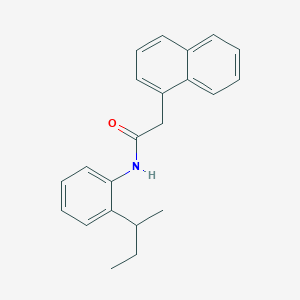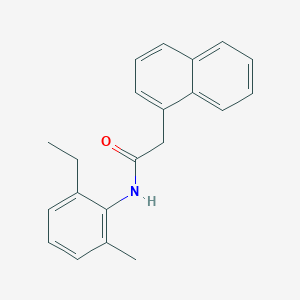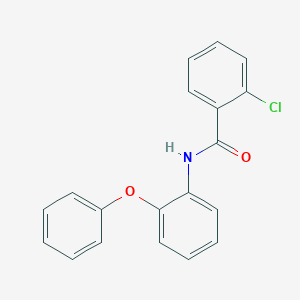
2-chloro-N-(2-phenoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-phenoxyphenyl)benzamide, also known as Phthalofyne, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of phthalimide derivatives and has been found to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-phenoxyphenyl)benzamide has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in the field of cancer research. It has been found to have anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines. Additionally, this compound has been studied for its potential use as an anti-inflammatory and anti-oxidant agent.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2-phenoxyphenyl)benzamide is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-(2-phenoxyphenyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of certain inflammatory markers in the body, which may be beneficial in the treatment of inflammatory diseases. Additionally, this compound has been found to have anti-oxidant properties, which may help to protect against oxidative damage in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-chloro-N-(2-phenoxyphenyl)benzamide in lab experiments is its high purity and high yield. This makes it easier to obtain and work with in the lab. Additionally, this compound has been found to be relatively stable, which makes it easier to store and transport.
One of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to design experiments that target specific pathways or processes. Additionally, this compound may have off-target effects that need to be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-(2-phenoxyphenyl)benzamide. One area of research is to further investigate its potential as an anti-cancer agent. This could involve studying its effects on different types of cancer cells and investigating its potential use in combination with other anti-cancer drugs.
Another area of research is to investigate the potential use of this compound in the treatment of inflammatory diseases. This could involve studying its effects on different inflammatory markers and investigating its potential use in animal models of inflammatory diseases.
Finally, further research is needed to fully understand the mechanism of action of 2-chloro-N-(2-phenoxyphenyl)benzamide. This could involve using advanced techniques such as proteomics and genomics to identify the specific pathways and processes that are targeted by this compound.
Synthesemethoden
The synthesis of 2-chloro-N-(2-phenoxyphenyl)benzamide involves the reaction of 2-phenoxyaniline with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The resulting intermediate is then treated with thionyl chloride to form the final product. This method has been optimized to yield a high purity and high yield of the compound.
Eigenschaften
Molekularformel |
C19H14ClNO2 |
|---|---|
Molekulargewicht |
323.8 g/mol |
IUPAC-Name |
2-chloro-N-(2-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C19H14ClNO2/c20-16-11-5-4-10-15(16)19(22)21-17-12-6-7-13-18(17)23-14-8-2-1-3-9-14/h1-13H,(H,21,22) |
InChI-Schlüssel |
WBTZCQPDWMPMTD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






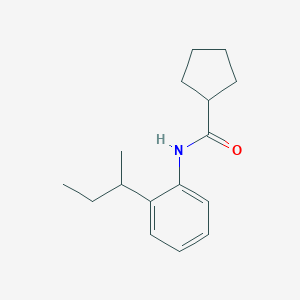
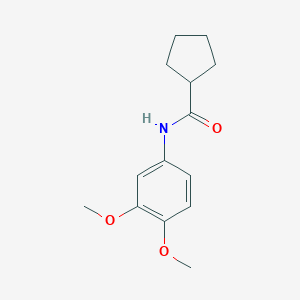
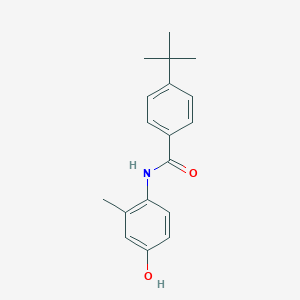



![N-[1-(hydroxymethyl)propyl]-2-(1-naphthyl)acetamide](/img/structure/B290625.png)
